Psora-4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Longevity and Health Span Promotion in C. elegans

Scientific Field: Gerontology

Application Summary: Psora-4 has been shown to increase longevity and health span in the nematode Caenorhabditis elegans.

Methods of Application: Psora-4 was identified as a lifespan-extending compound in a large, unbiased screen of 1280 compounds. The lifespan benefits of Psora-4 in C.

Results: Psora-4 increases the production of free radicals and modulates genes related to stress response.

Enhancement of Differentiation and Maturation in Neural Progenitor Cells

Scientific Field: Neuroscience

Application Summary: Psora-4 has been found to enhance differentiation and maturation in neural progenitor cells (NPCs).

Methods of Application: A small-molecule selective blocker for Kv1.3, Psora-4, was added to the differentiation medium of cultured mouse NPCs to assess its effect on NPC differentiation efficiency.

Results: Psora-4 induced a significant increase in the percentage of neurons.

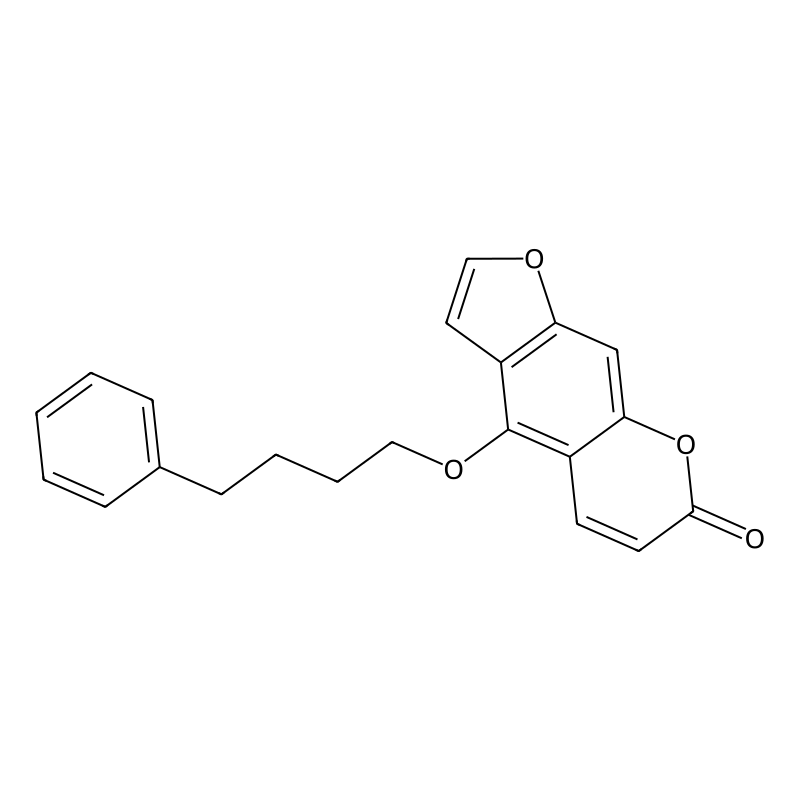

Psora-4, chemically known as 5-(4-Phenylbutoxy)psoralen, is a synthetic organic compound belonging to the class of psoralens. Its molecular formula is C21H18O4, and it has a molecular weight of approximately 334.37 g/mol . Psora-4 is characterized by the substitution of a 4-phenylbutoxy group at position 5 of the psoralen structure, enhancing its biological activity. This compound is primarily recognized for its potent inhibitory effects on voltage-gated potassium channels, particularly Kv1.3 .

Psora-4 acts as a potent and selective blocker of KV1.3 channels [, , ]. KV1.3 channels are voltage-gated potassium channels found in T cells, which are essential components of the immune system. These channels play a crucial role in regulating the electrical activity and calcium signaling within T cells []. Psora-4 preferentially binds to the inactivated state of the KV1.3 channel, preventing it from passing potassium ions and thereby affecting T cell function []. This can lead to reduced calcium influx, diminished cytokine production, and suppressed T cell proliferation [, ].

Psora-4 exhibits notable biological activities, primarily as a selective inhibitor of the Kv1.3 potassium channel. It has an effective concentration (EC50) of approximately 3 nM, demonstrating high potency and selectivity over other potassium channel subtypes such as Kv1.1, Kv1.2, Kv1.4, and Kv1.7 . This selectivity makes it a valuable tool for studying calcium signaling pathways in various cellular contexts and has implications for therapeutic development in autoimmune diseases and other conditions associated with dysregulated potassium channel activity .

The synthesis of Psora-4 typically involves multi-step organic synthesis techniques starting from psoralen derivatives. The general approach includes:

- Formation of the Phenylbutoxy Group: This is achieved through alkylation reactions involving appropriate phenylbutanol derivatives.

- Functionalization: Subsequent steps may involve protecting groups for functional groups to facilitate further reactions without unwanted side products.

- Purification: Final purification steps usually include chromatography techniques to isolate Psora-4 in high purity.

Specific reaction conditions can vary based on the starting materials used and desired yield .

Psora-4 has several applications in both research and potential therapeutic settings:

- Research Tool: It serves as a potent inhibitor for studying potassium channel function and calcium signaling in various cell types.

- Therapeutic Potential: Due to its selectivity for Kv1.3 channels, it shows promise in treating autoimmune diseases such as multiple sclerosis and psoriasis by modulating immune cell activity .

- Caloric Restriction Mimetic: Emerging studies suggest that Psora-4 may mimic caloric restriction effects, potentially influencing metabolic pathways and aging processes .

Interaction studies have shown that Psora-4 preferentially binds to the C-type inactivated state of the Kv1.3 channel, which is crucial for its mechanism of action . Additionally, research indicates that it may interact with other ion channels and cellular pathways, although these interactions require further investigation to fully understand their implications.

Several compounds share structural or functional similarities with Psora-4. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Primary Activity | Unique Features |

|---|---|---|---|

| Psoralen | C11H6O3 | DNA intercalation | Natural compound; less selective than Psora-4 |

| Angelicin | C11H8O3 | DNA intercalation | Similar structure; different biological activities |

| 5-Methoxypsoralen | C12H10O4 | Photosensitizer | Used primarily in phototherapy |

| Furocoumarin | Various (includes psoralens) | DNA damage induction | Broad class; variable effects on ion channels |

Psora-4 stands out due to its specific targeting of the Kv1.3 channel with high potency, making it particularly useful for therapeutic applications where modulation of immune responses is required .

Molecular Formula and IUPAC Nomenclature

- Molecular Formula: C₂₁H₁₈O₄

- Molar Mass: 334.37 g·mol⁻¹

- IUPAC Name: 4-(4-Phenylbutoxy)-7H-furo[3,2-g]benzopyran-7-one

- Synonyms: 5-(4-Phenylbutoxy)psoralen; 4-(4-Phenylbutoxy)-7H-furo[3,2-g]chromen-7-one

Crystallographic and Spectroscopic Analysis

Psora-4 has been characterized by multiple analytical techniques to confirm its structure and purity. The compound typically appears as a crystalline solid with a melting point consistent with reference standards. Spectroscopic analyses, including proton nuclear magnetic resonance (¹H NMR), confirm the presence of characteristic aromatic and furan ring protons, as well as the phenylbutoxy substituent. Thin-layer chromatography (TLC) is used to monitor synthetic progress, and column chromatography is employed for purification, yielding Psora-4 with purity levels exceeding 97% as verified by chromatographic and spectroscopic methods.

Structure-Activity Relationship (SAR) Studies

SAR studies of Psora-4 highlight the critical role of the 4-phenylbutoxy substituent at position 5 of the psoralen core in conferring high affinity and selectivity for the Kv1.3 potassium channel. This substitution enhances binding to the C-type inactivated state of the channel, resulting in an effective concentration (EC₅₀) of approximately 3 nanomolar. Psora-4 exhibits 17- to 70-fold selectivity over related potassium channels such as Kv1.1, Kv1.2, Kv1.4, and Kv7, with moderate activity at Kv1.5 (IC₅₀ = 7.7 nanomolar). These properties make Psora-4 a powerful modulator of Kv1.3 channel activity, suppressing proliferation of human and rat myelin-specific effector memory T cells with EC₅₀ values of 25 and 60 nanomolar, respectively.

Synthesis and Production Methodologies

Key Synthetic Pathways for Psoralen Derivatives

The synthesis of Psora-4 involves multi-step organic reactions starting from the psoralen scaffold. A representative synthetic route includes:

- Initial preparation of the psoralen core under inert argon atmosphere.

- Alkylation of the psoralen at position 5 with (4-bromobutyl)benzene in the presence of catalysts such as sodium iodide and potassium carbonate.

- The reaction is typically conducted in dimethylformamide (DMF) solvent under reflux conditions for approximately four hours.

- Post-reaction purification involves column chromatography to isolate Psora-4 with yields around 65%.

This synthetic approach leverages nucleophilic substitution to attach the 4-phenylbutoxy moiety, a key functional group responsible for the compound’s biological activity.

Industrial-Scale Manufacturing Challenges

Scaling the synthesis of Psora-4 for industrial production presents several challenges:

- Reaction Control: Maintaining an inert atmosphere and precise temperature control during alkylation is critical to prevent side reactions and degradation.

- Purification: The need for high purity (>97%) necessitates efficient chromatographic techniques, which can be resource-intensive at scale.

- Yield Optimization: Achieving consistent yields near 65% requires optimization of catalyst concentrations, solvent volumes, and reaction times.

- Solvent and Catalyst Recovery: Industrial processes must incorporate solvent recycling and catalyst recovery to reduce costs and environmental impact.

- Stability: Psora-4 requires storage under inert conditions at low temperatures (-20°C) to maintain stability over time, complicating logistics and storage.

Data Table: Key Chemical and Biological Properties of Psora-4

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₈O₄ |

| Molar Mass | 334.37 g·mol⁻¹ |

| IUPAC Name | 4-(4-Phenylbutoxy)-7H-furo[3,2-g]benzopyran-7-one |

| Purity | ≥97% |

| EC₅₀ (Kv1.3 inhibition) | 3 nM |

| Selectivity over Kv1 family | 17- to 70-fold |

| IC₅₀ (Kv1.5 inhibition) | 7.7 nM |

| Synthetic Yield | ~65% |

| Storage Conditions | -20°C, inert atmosphere |

T-Cell Receptor Signaling Interference

Psora-4 exerts its immunomodulatory effects primarily through selective inhibition of the voltage-gated potassium channel Kv1.3, which plays a crucial role in T-cell receptor signaling [1]. The compound demonstrates remarkable selectivity for Kv1.3 channels with an effective concentration fifty percent (EC50) of 3 nanomolar, exhibiting 17- to 70-fold selectivity over closely related Kv1-family channels including Kv1.1, Kv1.2, Kv1.4, and Kv1.7 [2] [3]. This selectivity is achieved through preferential binding to the C-type inactivated state of the channel, representing a unique mechanism of action among small-molecule potassium channel inhibitors [3] [4].

The molecular mechanism underlying T-cell receptor signaling interference involves the disruption of normal potassium channel function at the immunological synapse. T-cell activation requires the formation of a specialized contact zone between T cells and antigen-presenting cells, termed the immunological synapse, where key signaling proteins cluster to facilitate signal transduction [1]. Fluorescence resonance energy transfer studies have demonstrated that Kv1.3 channels are in close proximity to CD3 components of the T-cell receptor complex, suggesting direct involvement in early signaling events [1].

Psora-4 interference with Kv1.3 channels disrupts the normal membrane potential regulation that is essential for sustained calcium signaling during T-cell activation [1]. The compound blocks the channel in a use-dependent manner with a Hill coefficient of 2, indicating cooperative binding behavior [3]. This mechanism involves simultaneous occupation of both the central pore cavity and less conserved side pockets formed by the backsides of S5 and S6 transmembrane segments, the S4-S5 linker, and portions of the voltage sensor [5].

The functional consequences of this interference include suppression of T-cell proliferation and cytokine production. Research demonstrates that Psora-4 selectively targets effector memory T cells while sparing naive and central memory T cells, providing a mechanism for selective immunomodulation [3] [6]. The compound achieves this selectivity because effector memory T cells express higher levels of Kv1.3 channels compared to other T-cell subsets, making them more susceptible to Kv1.3 blockade [1] [7].

Calcium Flux Regulation in Effector Memory T Cells

Calcium flux regulation represents a fundamental mechanism through which Psora-4 exerts its immunomodulatory effects on effector memory T cells. The compound induces significant alterations in intracellular calcium homeostasis through its primary action on voltage-gated potassium channels [8] [9]. Upon Kv1.3 channel inhibition by Psora-4, cells experience membrane depolarization, which subsequently triggers calcium release from intracellular stores [8] [10].

The molecular basis for calcium flux regulation involves the critical role of membrane potential in driving calcium entry through calcium release-activated calcium channels. Under physiological conditions, Kv1.3 channels work in coordination with calcium-activated IKCa1 channels to maintain the driving force for calcium influx by preventing excessive membrane depolarization [1]. When Psora-4 blocks Kv1.3 channels, this regulatory mechanism is disrupted, leading to sustained membrane depolarization and altered calcium dynamics [8].

Experimental evidence demonstrates that Psora-4 treatment results in sustained, dantrolene-sensitive oscillations in intracellular calcium concentration [8]. These oscillations are particularly significant because they occur independently of external calcium and appear to involve calcium release from endoplasmic reticulum stores through inositol 1,4,5-trisphosphate receptors [8]. The dantrolene sensitivity indicates involvement of ryanodine receptors, suggesting that Psora-4 affects multiple calcium release mechanisms within the cell [8].

The physiological significance of these calcium flux alterations becomes apparent when considering their impact on effector memory T cell function. Psora-4 selectively suppresses the proliferation of human and rat myelin-specific effector memory T cells with EC50 values of 25 and 60 nanomolar, respectively [3] [6]. This selectivity is attributed to the higher expression of Kv1.3 channels in effector memory T cells compared to naive and central memory T cells [1] [7]. The altered calcium signaling patterns induced by Psora-4 ultimately lead to reduced T-cell activation and proliferation, providing a mechanism for targeted immunomodulation in autoimmune diseases [3] [6].

Research has revealed that effector memory T cells from patients with rheumatoid arthritis and psoriatic arthritis demonstrate increased expression of ORAI3, a component of arachidonic acid-regulated calcium channels [9]. This finding suggests that Psora-4 may interact with multiple calcium signaling pathways in diseased states, potentially enhancing its therapeutic efficacy through complementary mechanisms of calcium flux regulation [9].

Metabolic Regulation Mechanisms

GLUT4 Trafficking and Membrane Translocation

Psora-4 demonstrates significant effects on glucose transporter 4 trafficking and membrane translocation, representing a novel mechanism linking ion channel function to metabolic regulation [8] [10]. The compound enhances glucose uptake in insulin-sensitive tissues through a calcium-dependent mechanism that promotes GLUT4 translocation to the plasma membrane [8]. This effect occurs independently of insulin signaling pathways, as demonstrated by the additive effects of Psora-4 and insulin on glucose transport [8].

The molecular mechanism underlying GLUT4 trafficking involves Psora-4-induced membrane depolarization and subsequent calcium release from intracellular stores [8] [10]. In white adipocytes in primary culture, channel inhibition by Psora-4 increased GLUT4 translocation to the plasma membrane through a process that was completely inhibited by dantrolene, a blocker of calcium release from intracellular calcium stores [8]. This mechanism is distinct from insulin-stimulated GLUT4 translocation, as evidenced by the insensitivity of Psora-4 effects to wortmannin, a phosphatidylinositol 3-kinase inhibitor [8].

The calcium-dependent nature of this process involves sustained oscillations in intracellular calcium concentration following Psora-4 treatment [8]. These oscillations are dantrolene-sensitive, indicating involvement of ryanodine receptors in the calcium release mechanism [8]. The depolarization-induced calcium release appears to trigger vesicular trafficking pathways that promote GLUT4 translocation independent of traditional insulin signaling cascades [8].

Functional studies demonstrate that Psora-4 treatment results in constitutive expression of GLUT4 at the plasma membrane in both adipose tissue and skeletal muscle [8]. This effect is particularly significant because it occurs through a mechanism that bypasses insulin resistance, potentially providing therapeutic benefits in metabolic disorders [8]. The compound's ability to stimulate glucose uptake in both adipose tissue and skeletal muscle suggests a broad metabolic impact that could influence whole-body glucose homeostasis [8].

Research has revealed that genetic inactivation of Kv1.3 channels produces similar effects on GLUT4 trafficking, confirming that the metabolic effects of Psora-4 are mediated through its primary target [8]. This finding establishes a direct link between voltage-gated potassium channel function and glucose transporter regulation, representing a novel therapeutic target for metabolic disorders [8].

Mitochondrial ROS Production and Signaling

Mitochondrial reactive oxygen species production represents a critical mechanism through which Psora-4 exerts its cellular effects, particularly in the context of longevity and stress resistance [11] [12]. The compound targets mitochondrial voltage-gated potassium channels, leading to increased mitochondrial ROS production as demonstrated by significant increases in MitoSOX fluorescence [11]. This effect occurs at concentrations of 100 micromolar, which is consistent with the hormetic dose range observed for lifespan extension [11].

The molecular basis for mitochondrial ROS production involves Psora-4 inhibition of mitochondrial Kv1.3 channels, which disrupts normal mitochondrial membrane potential regulation [11] [12]. When these channels are blocked, mitochondria experience altered electrochemical gradients that lead to increased electron leakage from the respiratory chain and subsequent ROS formation [11]. This mechanism is supported by studies showing that Psora-4 can trigger hyperpolarization of mitochondrial membranes followed by ROS release in isolated mitochondria [12].

The functional significance of this mitochondrial ROS production extends beyond simple oxidative stress, as it appears to activate beneficial hormetic responses [11]. Animals treated with Psora-4 demonstrate increased resistance to subsequent oxidative stress challenges, as evidenced by improved survival following paraquat exposure [11]. This hormetic effect is consistent with the mitohormesis model of aging, where mild mitochondrial stress activates protective mechanisms that enhance longevity [11].

Gene expression analysis reveals that Psora-4 treatment upregulates genes involved in oxidation-reduction processes and biological oxidations [11]. The most significantly affected genes include abu-8 (activated in blocked unfolded protein response), gst-8 (probable glutathione S-transferase 8), and sod-3 (superoxide dismutase 3), all of which are associated with antioxidant defense mechanisms [11]. These findings suggest that mitochondrial ROS production serves as a signaling mechanism to activate endogenous protective pathways [11].

The therapeutic implications of this mechanism are particularly relevant for age-related diseases and metabolic disorders. Psora-4 treatment has been shown to extend lifespan in Caenorhabditis elegans through this mitohormetic mechanism [11]. The compound's ability to induce controlled mitochondrial stress may provide benefits in conditions characterized by defective mitochondrial function or inadequate stress response activation [11].

Transcriptional Regulation Networks

SKN-1/Nrf2 Pathway Activation

The SKN-1/Nrf2 pathway represents a crucial transcriptional regulatory network activated by Psora-4 treatment, linking mitochondrial ROS production to cellular stress response mechanisms [11] [13]. This pathway is evolutionarily conserved across species, with SKN-1 in Caenorhabditis elegans serving as the ortholog of mammalian Nrf2 (nuclear factor erythroid 2-related factor 2) [13]. Psora-4 activates this pathway through its effects on mitochondrial ROS production, which serves as a signaling mechanism to induce antioxidant gene expression [11].

The molecular mechanism of SKN-1/Nrf2 pathway activation involves the release of these transcription factors from their cytoplasmic inhibitors following oxidative stress [13]. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which promotes its degradation through the ubiquitin-proteasome system [13]. When Psora-4 increases mitochondrial ROS production, the resulting oxidative stress modifies critical cysteine residues in Keap1, leading to Nrf2 stabilization and nuclear translocation [13].

Upon nuclear translocation, Nrf2 binds to antioxidant response elements in the promoter regions of target genes, activating transcription of a comprehensive antioxidant defense program [13]. This includes genes encoding glutathione S-transferases, superoxide dismutases, catalase, and other protective enzymes [13]. The SKN-1/Nrf2 pathway activation by Psora-4 represents a hormetic response, where mild oxidative stress induces protective mechanisms that enhance cellular resilience [11].

Functional studies demonstrate that Psora-4 treatment results in significant upregulation of stress response genes, including those involved in oxidation-reduction processes and biological oxidations [11]. The compound's effects on gene expression are consistent with SKN-1/Nrf2 pathway activation, as evidenced by the upregulation of characteristic target genes such as glutathione S-transferase 8 and superoxide dismutase 3 [11]. This transcriptional response provides a molecular basis for the observed stress resistance and longevity effects of Psora-4 [11].

The therapeutic implications of SKN-1/Nrf2 pathway activation extend to multiple disease contexts, particularly those involving oxidative stress and inflammation. In psoriasis, reduced Nrf2 expression has been observed in human lesional skin, suggesting that pathway activation could provide therapeutic benefits [14]. Psora-4's ability to activate this pathway through mitochondrial ROS production may contribute to its potential therapeutic effects in inflammatory skin diseases [14].

Stress Response Gene Expression Profiles

Psora-4 treatment induces comprehensive changes in stress response gene expression profiles, reflecting the compound's ability to activate multiple protective cellular pathways [11] [15]. Transcriptomic analysis reveals that Psora-4 modulates genes involved in oxidation-reduction processes, metabolic regulation, and cellular stress responses [11]. The most significantly upregulated genes include abu-8 (activated in blocked unfolded protein response), gst-8 (probable glutathione S-transferase 8), and sod-3 (superoxide dismutase 3), all representing key components of cellular antioxidant defense systems [11].

The molecular basis for these transcriptional changes involves the activation of stress-responsive transcription factors following Psora-4-induced mitochondrial ROS production [11]. The compound's effects on gene expression are consistent with hormetic responses, where mild cellular stress activates protective mechanisms that enhance overall cellular resilience [11]. Gene ontology analysis reveals enrichment in pathways related to "oxidation-reduction processes," "protein metabolism," "cellular metabolism," and "defensive response" [11].

Functional analysis of differentially expressed genes demonstrates that Psora-4 treatment affects multiple metabolic pathways, including those involved in single-organism catabolic processes, amino acid metabolism, and sulfur compound metabolism [11]. The compound appears to induce a metabolic shift that resembles caloric restriction, as evidenced by the overlap between Psora-4-regulated genes and known caloric restriction target genes [11]. This metabolic reprogramming may contribute to the longevity effects observed with Psora-4 treatment [11].

The stress response gene expression profile induced by Psora-4 includes upregulation of genes involved in protein quality control and cellular repair mechanisms [11]. This is particularly evident in the activation of the unfolded protein response pathway, as indicated by abu-8 upregulation [11]. The compound's ability to enhance cellular stress resistance through transcriptional reprogramming provides a molecular basis for its potential therapeutic applications in age-related diseases and metabolic disorders [11].

Cell cycle-dependent gene expression studies reveal that Psora-4 effects intersect with transcriptional networks regulating cellular proliferation and differentiation [16]. The compound influences the expression of genes controlled by E2F1 transcription factors, which are critical regulators of cell cycle progression [16]. This suggests that Psora-4 may coordinate stress response activation with cell cycle regulation, providing a mechanism for cellular adaptation to environmental challenges [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Kidd MW, Bulley S, Jaggar JH. Angiotensin II reduces the surface abundance of K(V) 1.5 channels in arterial myocytes to stimulate vasoconstriction. J Physiol. 2017 Mar 1;595(5):1607-1618. doi: 10.1113/JP272893. Epub 2017 Feb 5. PubMed PMID: 27958660; PubMed Central PMCID: PMC5330887.

3: Nishijima Y, Cao S, Chabowski DS, Korishettar A, Ge A, Zheng X, Sparapani R, Gutterman DD, Zhang DX. Contribution of K(V)1.5 Channel to Hydrogen Peroxide-Induced Human Arteriolar Dilation and Its Modulation by Coronary Artery Disease. Circ Res. 2017 Feb 17;120(4):658-669. doi: 10.1161/CIRCRESAHA.116.309491. Epub 2016 Nov 21. PubMed PMID: 27872049; PubMed Central PMCID: PMC5315616.

4: Zhou YY, Hou GQ, He SW, Xiao Z, Xu HJ, Qiu YT, Jiang S, Zheng H, Li ZY. Psora-4, a Kv1.3 Blocker, Enhances Differentiation and Maturation in Neural Progenitor Cells. CNS Neurosci Ther. 2015 Jul;21(7):558-67. doi: 10.1111/cns.12402. Epub 2015 May 15. PubMed PMID: 25976092.

5: Ueyama A, Imura K, Kasai-Yamamoto E, Tai N, Nagira M, Shichijo M, Yasui K. Kv1.3 blockers ameliorate allergic contact dermatitis by preferentially suppressing effector memory T cells in a rat model. Clin Exp Dermatol. 2013 Dec;38(8):897-903. doi: 10.1111/ced.12097. PubMed PMID: 24252082.

6: Hamilton DL, Beall C, Jeromson S, Chevtzoff C, Cuthbertson DJ, Ashford ML. Kv1.3 inhibitors have differential effects on glucose uptake and AMPK activity in skeletal muscle cell lines and mouse ex vivo skeletal muscle. J Physiol Sci. 2014 Jan;64(1):13-20. doi: 10.1007/s12576-013-0285-4. Epub 2013 Sep 17. PubMed PMID: 24043354.

7: Wulff H, Yarov-Yarovoy V. Channels: Sticking to nooks and crannies. Nat Chem Biol. 2013 Aug;9(8):473-4. doi: 10.1038/nchembio.1292. PubMed PMID: 23868316.

8: Marzian S, Stansfeld PJ, Rapedius M, Rinné S, Nematian-Ardestani E, Abbruzzese JL, Steinmeyer K, Sansom MS, Sanguinetti MC, Baukrowitz T, Decher N. Side pockets provide the basis for a new mechanism of Kv channel-specific inhibition. Nat Chem Biol. 2013 Aug;9(8):507-13. doi: 10.1038/nchembio.1271. Epub 2013 Jun 2. PubMed PMID: 23728494; PubMed Central PMCID: PMC4539245.

9: Leanza L, Trentin L, Becker KA, Frezzato F, Zoratti M, Semenzato G, Gulbins E, Szabo I. Clofazimine, Psora-4 and PAP-1, inhibitors of the potassium channel Kv1.3, as a new and selective therapeutic strategy in chronic lymphocytic leukemia. Leukemia. 2013 Aug;27(8):1782-5. doi: 10.1038/leu.2013.56. Epub 2013 Feb 21. PubMed PMID: 23426166.

10: Leanza L, Henry B, Sassi N, Zoratti M, Chandy KG, Gulbins E, Szabò I. Inhibitors of mitochondrial Kv1.3 channels induce Bax/Bak-independent death of cancer cells. EMBO Mol Med. 2012 Jul;4(7):577-93. doi: 10.1002/emmm.201200235. Epub 2012 Apr 11. PubMed PMID: 22496117; PubMed Central PMCID: PMC3407946.

11: Xu R, Cao M, Wu X, Wang X, Ruan L, Quan X, Lü C, He W, Zhang C. Kv1.3 channels as a potential target for immunomodulation of CD4+ CD28null T cells in patients with acute coronary syndrome. Clin Immunol. 2012 Feb;142(2):209-17. doi: 10.1016/j.clim.2011.10.009. Epub 2011 Nov 9. PubMed PMID: 22169811.

12: Straub SV, Perez SM, Tan B, Coughlan KA, Trebino CE, Cosgrove P, Buxton JM, Kreeger JM, Jackson VM. Pharmacological inhibition of Kv1.3 fails to modulate insulin sensitivity in diabetic mice or human insulin-sensitive tissues. Am J Physiol Endocrinol Metab. 2011 Aug;301(2):E380-90. doi: 10.1152/ajpendo.00076.2011. Epub 2011 May 17. PubMed PMID: 21586699.

13: Hao B, Chen ZW, Zhou XJ, Zimin PI, Miljanich GP, Wulff H, Wang YX. Identification of phase-I metabolites and chronic toxicity study of the Kv1.3 blocker PAP-1 (5-(4-phenoxybutoxy)psoralen) in the rat. Xenobiotica. 2011 Mar;41(3):198-211. doi: 10.3109/00498254.2010.532886. Epub 2010 Nov 11. PubMed PMID: 21070145; PubMed Central PMCID: PMC3644211.

14: Cheong A, Li J, Sukumar P, Kumar B, Zeng F, Riches K, Munsch C, Wood IC, Porter KE, Beech DJ. Potent suppression of vascular smooth muscle cell migration and human neointimal hyperplasia by KV1.3 channel blockers. Cardiovasc Res. 2011 Feb 1;89(2):282-9. doi: 10.1093/cvr/cvq305. Epub 2010 Sep 29. PubMed PMID: 20884640; PubMed Central PMCID: PMC3020133.

15: Hyodo T, Oda T, Kikuchi Y, Higashi K, Kushiyama T, Yamamoto K, Yamada M, Suzuki S, Hokari R, Kinoshita M, Seki S, Fujinaka H, Yamamoto T, Miura S, Kumagai H. Voltage-gated potassium channel Kv1.3 blocker as a potential treatment for rat anti-glomerular basement membrane glomerulonephritis. Am J Physiol Renal Physiol. 2010 Dec;299(6):F1258-69. doi: 10.1152/ajprenal.00374.2010. Epub 2010 Sep 1. PubMed PMID: 20810612; PubMed Central PMCID: PMC3006300.

16: Tobin AA, Joseph BK, Al-Kindi HN, Albarwani S, Madden JA, Nemetz LT, Rusch NJ, Rhee SW. Loss of cerebrovascular Shaker-type K(+) channels: a shared vasodilator defect of genetic and renal hypertensive rats. Am J Physiol Heart Circ Physiol. 2009 Jul;297(1):H293-303. doi: 10.1152/ajpheart.00991.2008. Epub 2009 May 1. PubMed PMID: 19411284; PubMed Central PMCID: PMC2711739.

17: Stokely ME, Garg P, Bhat MA, Koulen P. Transient 5-(4-phenylbutoxy)psoralen (PAP-1) treatment dissociates developing pathologies in autoimmune optic neuritis into two distinct pathology profiles. J Neurosci Res. 2008 Jul;86(9):2111-24. doi: 10.1002/jnr.21645. PubMed PMID: 18335521.

18: Pereira LE, Villinger F, Wulff H, Sankaranarayanan A, Raman G, Ansari AA. Pharmacokinetics, toxicity, and functional studies of the selective Kv1.3 channel blocker 5-(4-phenoxybutoxy)psoralen in rhesus macaques. Exp Biol Med (Maywood). 2007 Nov;232(10):1338-54. PubMed PMID: 17959847; PubMed Central PMCID: PMC2390884.

19: Liebau S, Pröpper C, Böckers T, Lehmann-Horn F, Storch A, Grissmer S, Wittekindt OH. Selective blockage of Kv1.3 and Kv3.1 channels increases neural progenitor cell proliferation. J Neurochem. 2006 Oct;99(2):426-37. PubMed PMID: 17029597.

20: Li Y, Wang P, Xu J, Desir GV. Voltage-gated potassium channel Kv1.3 regulates GLUT4 trafficking to the plasma membrane via a Ca2+-dependent mechanism. Am J Physiol Cell Physiol. 2006 Feb;290(2):C345-51. PubMed PMID: 16403947.

Explore Compound Types